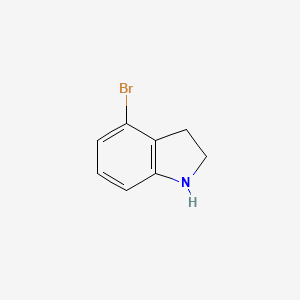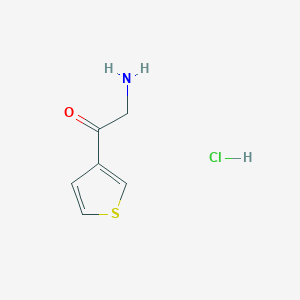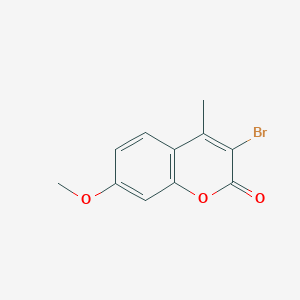
3-bromo-1H-pyrrole
Vue d'ensemble
Description
3-Bromo-1H-pyrrole is a chemical compound with the CAS Number: 87630-40-8 . It has a molecular weight of 145.99 and its IUPAC name is 3-bromo-1H-pyrrole .
Synthesis Analysis
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, has been a topic of interest in recent research . Various methods have been developed, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed reactions , and the use of ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of 3-bromo-1H-pyrrole consists of a five-membered ring containing four carbon atoms and one nitrogen atom . The bromine atom is attached to one of the carbon atoms .Chemical Reactions Analysis
Pyrroles, including 3-bromo-1H-pyrrole, can undergo a variety of chemical reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
3-Bromo-1H-pyrrole has a density of 1.7±0.1 g/cm3 . It has a boiling point of 210.8±13.0 °C at 760 mmHg . The molecular formula of 3-bromo-1H-pyrrole is C4H4BrN .Applications De Recherche Scientifique
Multicomponent Synthesis
3-bromo-1H-pyrrole is used in the multicomponent synthesis of pyrroles . This method is attractive in terms of synthetic efficiency and environmental friendliness . For example, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .
Organocatalytic Synthesis
Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring, including 3-bromo-1H-pyrrole, has gained much attention due to its remarkable biological activities, pharmaceutical application, and material science application .
Biological Activities
Pyrrole subunit, including 3-bromo-1H-pyrrole, has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Pharmaceutical Applications
3-bromo-1H-pyrrole is used in the synthesis of many pharmaceuticals . For example, it is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Natural Products Synthesis
3-bromo-1H-pyrrole is an intermediate in the synthesis of many natural products . These natural products have important properties in pharmacology and materials science .
Material Science Applications
3-bromo-1H-pyrrole has applications in material science . Pyrrole derivatives are essential for the progress of many branches of science, including biology and material science .
Mécanisme D'action
Target of Action
Pyrrole derivatives, which include 3-bromo-1h-pyrrole, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
For instance, some pyrrole derivatives have shown inhibitory activity against the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .
Pharmacokinetics
For instance, 3-bromo-1H-pyrrole is soluble in some organic solvents, such as ethanol and dichloromethane , which could potentially affect its absorption and distribution in the body.
Result of Action
Given the biological activities of pyrrole derivatives, it can be inferred that 3-bromo-1h-pyrrole might have potential effects on cell proliferation, apoptosis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-1H-pyrrole. For instance, the solvent used can affect the compound’s solubility and stability . Additionally, the pH and temperature of the environment could potentially influence the compound’s activity and stability .
Safety and Hazards
Orientations Futures
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, is a hot topic in current research . Future directions may include the development of more efficient and environmentally friendly synthetic methods . Additionally, more research is needed to understand the mechanisms of action of these compounds .
Propriétés
IUPAC Name |
3-bromo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDFIWLDELCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522006 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrole | |
CAS RN |
87630-40-8 | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-bromo-1H-pyrrole in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones?
A1: 3-bromo-1H-pyrrole serves as a crucial starting material in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones. Specifically, the research highlights the use of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate, a derivative of 3-bromo-1H-pyrrole. This derivative undergoes a Sonogashira–Hagihara cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. This reaction allows the attachment of various substituents to the pyrrole ring. Subsequent iodine-mediated cyclization leads to the formation of the pyrano[3,4-b]pyrrol-7(1H)-one core structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)





![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)


